molecular formula C12H21ClO3 B13524573 Methyl11-chloro-10-oxoundecanoate

Methyl11-chloro-10-oxoundecanoate

Cat. No.: B13524573
M. Wt: 248.74 g/mol
InChI Key: GQBHEIBACIZQIP-UHFFFAOYSA-N
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Description

Methyl 11-chloro-10-oxoundecanoate is a chemical compound with the molecular formula C12H21ClO3. It is a monomethyl ester of sebacinic acid and is known for its applications in organic synthesis and as a precursor in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 11-chloro-10-oxoundecanoate can be synthesized through the esterification of 11-chloro-10-oxoundecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with methanol and a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of methyl 11-chloro-10-oxoundecanoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 11-chloro-10-oxoundecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 11-chloro-10-oxoundecanoate is utilized in several scientific research fields:

    Chemistry: Used as a precursor in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a building block in drug development.

    Medicine: Investigated for its potential in developing pharmaceuticals and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 11-chloro-10-oxoundecanoate involves its interaction with specific molecular targets. It can act as an intermediate in various biochemical pathways, facilitating the formation of desired products through its reactive functional groups. The chlorine atom and ester group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 11-chloro-10-oxoundecanoate is unique due to its specific chain length and functional groups, which provide distinct reactivity and applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C12H21ClO3

Molecular Weight

248.74 g/mol

IUPAC Name

methyl 11-chloro-10-oxoundecanoate

InChI

InChI=1S/C12H21ClO3/c1-16-12(15)9-7-5-3-2-4-6-8-11(14)10-13/h2-10H2,1H3

InChI Key

GQBHEIBACIZQIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCC(=O)CCl

Origin of Product

United States

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